molecular formula C14H21N3O3 B14883393 3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14883393
M. Wt: 279.33 g/mol
InChI Key: DTHXGCCOONLCLN-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is then reacted with 4-methylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracetic acid for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dioxane .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

3-[(4-methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-16-4-6-17(7-5-16)15-13(18)11-9-2-3-10(8-9)12(11)14(19)20/h2-3,9-12H,4-8H2,1H3,(H,15,18)(H,19,20)

InChI Key

DTHXGCCOONLCLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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